Osimertinib Impurity N

Description

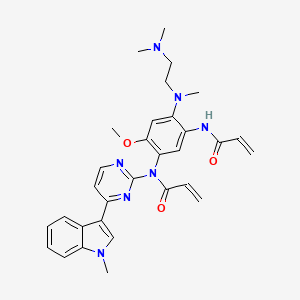

Structure

3D Structure

Propriétés

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]-prop-2-enoylamino]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35N7O3/c1-8-29(39)33-24-18-27(28(41-7)19-26(24)36(5)17-16-35(3)4)38(30(40)9-2)31-32-15-14-23(34-31)22-20-37(6)25-13-11-10-12-21(22)25/h8-15,18-20H,1-2,16-17H2,3-7H3,(H,33,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKGIJXFKPBAFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)N(C4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Osimertinib Impurity N chemical structure and properties

Introduction: The Critical Role of Impurity Profiling in Targeted Cancer Therapy

Osimertinib, marketed as Tagrisso, represents a significant advancement in the treatment of non-small cell lung cancer (NSCLC). As a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), it is specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation.[1][2] The chemical name for Osimertinib is N-[2-[[2-(Dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-2-propenamide.[1] Its efficacy and safety profile have made it a cornerstone of therapy for many patients.

However, the manufacturing and stability of any active pharmaceutical ingredient (API) like Osimertinib are complex processes. During synthesis or upon storage, impurities can arise from starting materials, intermediates, side reactions, or degradation.[3] These impurities, even in trace amounts, can potentially impact the drug's efficacy, safety, and stability. Therefore, rigorous impurity profiling—the identification, quantification, and control of these related substances—is a non-negotiable aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. This guide provides a detailed technical overview of a specific process-related impurity, Osimertinib Impurity N, offering insights for researchers and professionals in pharmaceutical development and quality control.

Core Characterization of Osimertinib Impurity N

Osimertinib Impurity N, also known by its synonym N-Acryloyl Osimertinib, is a significant process-related impurity that requires careful monitoring.[4] Its formation is indicative of a potential side reaction during the synthesis of the parent drug.

Chemical Identity and Structure

The definitive structure of Impurity N reveals the addition of a second acrylamide group to the Osimertinib molecule. This di-acylation highlights a potential reactivity site that must be controlled during the manufacturing process.

-

IUPAC Name: N-(5-acrylamido-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide[4]

-

Synonyms: N-Acryloyl Osimertinib[4]

Physicochemical Properties

A summary of the key physicochemical properties of Osimertinib Impurity N is essential for developing analytical methods and for understanding its behavior.

| Property | Value | Source(s) |

| CAS Number | 1932710-29-6 | [1][4][5] |

| Molecular Formula | C₃₁H₃₅N₇O₃ | [1][4][5] |

| Molecular Weight | 553.67 g/mol | [1][5] |

| Solubility | Soluble in Methanol | [5] |

| Storage Condition | 2-8°C | [5] |

Formation Pathways and Synthesis Context

Osimertinib Impurity N, or N-Acryloyl Osimertinib, is structurally distinct due to the presence of a second acryloyl group compared to the parent Osimertinib molecule. This suggests its formation is likely a process-related impurity stemming from a di-acylation reaction during the synthesis process. The final step in many Osimertinib syntheses involves the acylation of an aniline intermediate with acryloyl chloride. If the reaction conditions are not precisely controlled, over-acylation can occur at the secondary amine, leading to the formation of Impurity N.

Factors that could promote the formation of this impurity include:

-

Excess Acylating Agent: An overabundance of acryloyl chloride or a related activated acrylic acid derivative.

-

Reaction Conditions: Sub-optimal temperature, reaction time, or pH can influence the selectivity of the acylation reaction.

-

Base Selection: The choice and stoichiometry of the base used to scavenge the HCl byproduct can impact the reactivity of the amine groups.

Controlling the formation of Impurity N is therefore a critical process parameter. This involves meticulous optimization of the final acylation step to ensure mono-acylation and minimize the di-acylated byproduct.

Analytical Methodologies for Detection and Control

A robust, stability-indicating analytical method is paramount for accurately quantifying Osimertinib Impurity N and ensuring the quality of the final drug product. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the workhorse techniques for this purpose.[1][6]

Forced degradation studies are crucial in developing such methods, as they demonstrate that the analytical procedure can effectively separate the API from any potential degradation products or process impurities that might arise under stress conditions such as acid, base, oxidation, heat, or light.[7][8] Studies have shown that Osimertinib is particularly labile under acidic, basic, and oxidative conditions, underscoring the need for a method that can resolve Impurity N from these potential degradants.[9][10][11]

Experimental Protocol: Stability-Indicating RP-HPLC Method

The following protocol outlines a representative reversed-phase HPLC (RP-HPLC) method for the analysis of Osimertinib and its related impurities, including Impurity N.

1. Instrumentation:

-

HPLC or UHPLC system with a PDA or UV detector.

2. Chromatographic Conditions:

-

Column: InertSustain C18 (250 mm x 4.6 mm, 3 µm) or equivalent.[11]

-

Mobile Phase A: 0.1% Formic acid in water, pH adjusted to 6.5 with ammonium hydroxide.[11]

-

Mobile Phase B: Acetonitrile.[11]

-

Gradient Elution: A gradient program is necessary to resolve the main component from various impurities with different polarities. A typical gradient might run from a low to a high percentage of Mobile Phase B over 30-40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 268 nm.[11]

-

Injection Volume: 10 µL.

3. Sample Preparation:

-

Standard Solution: Prepare a stock solution of Osimertinib Impurity N reference standard in a suitable diluent (e.g., 50:50 mixture of Mobile Phase A and B).

-

Test Sample: Accurately weigh and dissolve the Osimertinib drug substance or product in the diluent to a known concentration.

4. Analysis and Quantification:

-

Inject the standard and sample solutions into the chromatograph.

-

Identify the peak corresponding to Osimertinib Impurity N by comparing its retention time with that of the reference standard.

-

Quantify the impurity using the peak area response against the reference standard, typically employing an external standard method.

Method Validation (as per ICH Guidelines)

To be considered reliable, the analytical method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, demonstrated through forced degradation studies.[11]

-

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Structural Confirmation

While HPLC provides quantitative data, definitive structural confirmation of the impurity relies on mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

LC-MS/MS: Provides molecular weight information and fragmentation patterns that help elucidate the chemical structure, confirming the addition of the second acryloyl group.[7]

-

NMR: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis of an isolated reference standard provides unambiguous structural confirmation.[10][12]

Regulatory Perspective and Control Strategy

The control of impurities is a central tenet of pharmaceutical quality. Regulatory agencies require that impurities in drug substances and products be identified, reported, and qualified. The acceptable limit for any given impurity is determined by its potential toxicity and the maximum daily dose of the drug.

Control Strategy for Osimertinib Impurity N:

-

Process Optimization: The primary control strategy is to minimize the formation of Impurity N during the synthesis of Osimertinib. This involves carefully controlling the stoichiometry of reactants, temperature, and reaction time during the acylation step.

-

Raw Material Control: Ensuring the quality and purity of starting materials and reagents is crucial.

-

Specification Setting: Establishing a stringent acceptance criterion (limit) for Osimertinib Impurity N in the final drug substance specification based on batch data, stability data, and toxicological assessments.

-

Stability Testing: Monitoring the levels of Impurity N during long-term and accelerated stability studies to ensure it does not increase significantly over the shelf life of the product.

Conclusion

Osimertinib Impurity N (N-Acryloyl Osimertinib) is a critical process-related impurity that demands rigorous control and monitoring to ensure the quality, safety, and efficacy of Osimertinib. A thorough understanding of its chemical structure, formation pathways, and the implementation of a validated, stability-indicating analytical method are essential for any organization involved in the development, manufacturing, or quality control of this life-saving medication. By integrating robust process controls and advanced analytical science, pharmaceutical professionals can ensure that the benefits of Osimertinib therapy are delivered to patients without compromise.

References

-

Pharmaffiliates. (n.d.). Osimertinib-impurities. Retrieved from [Link]

-

SynZeal. (n.d.). Osimertinib Impurities. Retrieved from [Link]

-

Veeprho. (n.d.). Osimertinib Impurity N | CAS 1932710-29-6. Retrieved from [Link]

-

ResearchGate. (n.d.). Forced degradation studies of Osimertinib Mesylate. Retrieved from [Link]

-

AACR Journals. (2018). Identification of Novel Pathways of Osimertinib Disposition and Potential Implications for the Outcome of Lung Cancer Therapy. Retrieved from [Link]

-

SynZeal. (n.d.). Osimertinib N-Oxide Impurity 1 | 2411395-22-5. Retrieved from [Link]

-

PubChem. (n.d.). Osimertinib Impurity 35. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR: Evaluation of Genotoxicity for OSM and DPs. Retrieved from [Link]

-

ResearchGate. (n.d.). Forced degradation studies of Osimertinib Mesylate. Retrieved from [Link]

-

Veeprho. (n.d.). Osimertinib Impurities and Related Compound. Retrieved from [Link]

-

PubMed. (2023). Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product. Retrieved from [Link]

-

SynThink. (n.d.). Osimertinib EP Impurities & USP Related Compounds. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Trace Level Quantification of Genotoxic Impurity “3-Chloro-N-(2-((2- Dimethylamino) Ethyl) - JOCPR. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2019). A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Retrieved from [Link]

-

Axios Research. (n.d.). Osimertinib N-Nitroso N Desmethyl Impurity. Retrieved from [Link]

-

Manasa Life Sciences. (n.d.). Osimertinib-N-Desmethyl Impurity. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of osimertinib mesylate process impurity.

-

Research Square. (2022). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets. Retrieved from [Link]

-

SCIRP. (n.d.). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). Retrieved from [Link]

-

NIH. (2019). The Third-Generation EGFR Inhibitor, Osimertinib, Promotes c-FLIP Degradation, Enhancing Apoptosis Including TRAIL-Induced Apoptosis in NSCLC Cells with Activating EGFR Mutations. Retrieved from [Link]

-

PubChem. (n.d.). Osimertinib Mesylate. Retrieved from [Link]

Sources

- 1. Osimertinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. Osimertinib Mesylate | C29H37N7O5S | CID 78357807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. veeprho.com [veeprho.com]

- 5. Osimertinib Impurity N - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. veeprho.com [veeprho.com]

- 7. tandfonline.com [tandfonline.com]

- 8. jddtonline.info [jddtonline.info]

- 9. researchgate.net [researchgate.net]

- 10. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsdronline.com [ijpsdronline.com]

- 12. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]

Topic: Synthesis and Isolation of Osimertinib Impurity N

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Criticality of Impurity Profiling in Targeted Cancer Therapy

Osimertinib (marketed as Tagrisso) represents a significant advancement in the treatment of non-small cell lung cancer (NSCLC) harboring specific epidermal growth factor receptor (EGFR) mutations.[1] As a third-generation tyrosine kinase inhibitor (TKI), its high efficacy and specificity are paramount. In the landscape of pharmaceutical manufacturing, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a regulatory hurdle but a fundamental component of patient safety and drug efficacy. Impurities, which can arise from synthesis, degradation, or storage, must be meticulously identified, quantified, and controlled.[2][3]

This guide provides a detailed technical overview of the synthesis, isolation, and characterization of a specific process-related impurity: Osimertinib Impurity N . This impurity, also known as N-Acryloyl Osimertinib, is a di-acrylated derivative of an Osimertinib precursor.[4] Understanding its formation is crucial for developing robust manufacturing processes that minimize its presence in the final drug substance. We will explore the chemical causality behind its formation and present field-proven methodologies for its isolation and characterization, empowering researchers to control this critical process variable.

Part 1: Chemical Identity and Formation of Osimertinib Impurity N

Osimertinib Impurity N is a classic example of a process-related impurity generated through an over-reaction during the final synthesis step of the API. It is formed when the secondary amine on the pyrimidine ring of the Osimertinib precursor undergoes acylation in addition to the desired acylation of the primary aniline amine.

| Identifier | Information | Source |

| IUPAC Name | N-(5-acrylamido-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide | [4] |

| Synonym | N-Acryloyl Osimertinib | [4] |

| CAS Number | 1932710-29-6 | [1][4] |

| Molecular Formula | C₃₁H₃₅N₇O₃ | [1] |

| Molecular Weight | 553.67 g/mol | [1] |

| Classification | Process-Related Impurity | [3] |

The formation of this impurity is a direct consequence of the reaction conditions during the coupling of the diamine precursor with acryloyl chloride. The nucleophilicity of both the primary and secondary amino groups makes them susceptible to acylation. While the primary amine is more reactive, forcing conditions such as excess acryloyl chloride, elevated temperatures, or prolonged reaction times can drive the secondary amine to react as well, leading to the di-substituted product.

Sources

Whitepaper: Structural Elucidation of Osimertinib Impurity N – A Synergistic Approach Using High-Resolution Mass Spectrometry and Advanced NMR Spectroscopy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The safety and efficacy of targeted cancer therapies like Osimertinib, a third-generation EGFR tyrosine kinase inhibitor, are directly linked to the purity of the active pharmaceutical ingredient (API). Unidentified impurities can pose significant risks, including altered efficacy, increased toxicity, or the introduction of new pharmacological activities. This technical guide provides an in-depth, field-proven methodology for the comprehensive characterization of a critical process-related impurity, designated herein as "Osimertinib Impurity N." We will detail a synergistic workflow that leverages the strengths of both High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and fragmentation analysis, and advanced multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural elucidation. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable protocols for impurity profiling in complex pharmaceutical molecules.

Introduction: The Criticality of Impurity Profiling in Targeted Therapy

Osimertinib (marketed as Tagrisso®) has revolutionized the treatment of non-small cell lung cancer (NSCLC) in patients with specific epidermal growth factor receptor (EGFR) mutations. Its complex chemical structure, featuring an indole core, a pyrimidine ring, and a dimethylamino-acryloyl side chain, presents multiple potential pathways for the formation of impurities during synthesis, storage, or degradation.

Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities in drug substances. Identifying and characterizing any impurity present at a concentration of 0.10% or higher is not merely a regulatory hurdle; it is a fundamental aspect of ensuring patient safety. The case of "Osimertinib Impurity N," a recurring impurity observed during process development, highlights the necessity of a multi-technique analytical approach. Its presence necessitates a full structural confirmation to assess its potential impact and to refine the synthetic process to minimize its formation.

The Analytical Strategy: A Dual-Pronged Approach

A single analytical technique is rarely sufficient to unambiguously determine the structure of a novel impurity. Our strategy is built on the orthogonal and complementary nature of Mass Spectrometry and NMR Spectroscopy.

-

Mass Spectrometry (MS): Provides high-sensitivity detection, accurate molecular weight determination, and crucial fragmentation information that offers initial structural hypotheses.

-

Nuclear Magnetic Resonance (NMR): Delivers definitive, atom-level structural information, including proton and carbon environments, connectivity through covalent bonds, and through-space correlations, which are essential for confirming the exact isomeric structure.

Caption: Workflow for Impurity N identification and confirmation.

Phase 1: High-Resolution Mass Spectrometry – The Investigative Tool

The first step in characterizing an unknown impurity is to gain rapid, high-sensitivity insights into its molecular formula and key structural motifs. High-Resolution Mass Spectrometry, particularly Quadrupole Time-of-Flight (QTOF-MS), is the ideal technology for this purpose.[1][2]

Rationale for HRMS (QTOF)

-

Mass Accuracy: Unlike nominal mass instruments, HRMS provides mass measurements with errors typically below 5 ppm. This accuracy is critical for calculating the elemental composition (molecular formula) of the impurity, drastically narrowing down potential structures.

-

Sensitivity: Modern MS instruments can detect impurities at very low levels, often without the need for extensive isolation, making it perfect for initial screening.[2]

-

MS/MS Fragmentation: By isolating the impurity ion and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern. This pattern is a structural fingerprint, providing direct evidence of the molecule's core components and how they are connected.[1][3]

Experimental Protocol: UPLC-QTOF-MS/MS Analysis

-

Sample Preparation: Dissolve the Osimertinib API sample containing Impurity N in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.[1]

-

Chromatographic Separation:

-

System: Waters ACQUITY UPLC System.

-

Column: Waters X-Bridge C18 (e.g., 250 mm x 4.6 mm, 5 µm) is a robust choice for separating Osimertinib and its related substances.[1][4][5]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A typical gradient might run from 20% to 90% Mobile Phase B over 20-30 minutes to ensure good resolution between the API and all impurities.[1]

-

Flow Rate: 0.8-1.0 mL/min.

-

-

Mass Spectrometry Detection:

-

System: Waters Xevo Q-TOF or similar HRMS instrument.[1]

-

Ionization Mode: Electrospray Ionization Positive (ESI+), as the nitrogen atoms in Osimertinib are readily protonated.

-

Full Scan (MS1): Acquire data from m/z 100-1000 to detect the protonated molecular ions ([M+H]+) of Osimertinib and any impurities.

-

Tandem MS (MS/MS): Perform product ion scans on the m/z corresponding to Impurity N. Use a collision energy ramp (e.g., 15-45 eV) to generate a rich fragmentation spectrum.

-

Data Interpretation: Building a Hypothesis for Impurity N

Let's hypothesize a common process-related impurity where the acryloyl group has been modified. For instance, a Michael addition of methanol (a common process solvent) across the double bond.

-

Osimertinib: C₂₈H₃₃N₇O₂ - Exact Mass: 499.2696

-

Hypothetical Impurity N (Methoxy-addition product): C₂₉H₃₇N₇O₃ - Exact Mass: 531.2958

Table 1: HRMS Data Summary for Osimertinib and Impurity N

| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Mass Error (ppm) | Proposed Formula |

| Osimertinib | 500.2769 | 500.2765 | -0.8 | C₂₈H₃₄N₇O₂⁺ |

| Impurity N | 532.3031 | 532.3025 | -1.1 | C₂₉H₃₈N₇O₃⁺ |

The MS/MS fragmentation of Impurity N would be compared to that of Osimertinib. Key fragments corresponding to the indole-pyrimidine core would likely remain the same, while fragments containing the modified side chain would show a mass shift corresponding to the addition of a methoxy group (CH₃O-), strongly supporting our hypothesis.

Phase 2: NMR Spectroscopy – The Definitive Confirmation

While MS provides a compelling hypothesis, it cannot definitively distinguish between isomers or pinpoint the exact location of a modification. For this, we turn to Nuclear Magnetic Resonance (NMR) spectroscopy, the gold standard for molecular structure elucidation.[6] The first crucial step is to isolate a sufficient quantity (typically 5-10 mg) of the impurity with high purity (>95%) using semi-preparative HPLC.[1][7]

Rationale for Multi-dimensional NMR

-

¹H NMR (Proton): Provides information on the number of different proton environments and their neighboring protons (through spin-spin coupling). The absence of the characteristic vinyl protons of the acryloyl group and the appearance of new aliphatic and methoxy signals would be the first key indicator.

-

¹³C NMR (Carbon): Shows the number of unique carbon environments. DEPT-135 experiments can further distinguish between CH, CH₂, and CH₃ groups.

-

2D COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, allowing us to trace proton connectivity through adjacent bonds, for example, confirming the new -CH₂-CH- moiety in the side chain.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. This is essential for assigning each proton signal to its corresponding carbon.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the most powerful experiment for piecing the molecular puzzle together. For Impurity N, a key HMBC correlation would be from the new methoxy protons (~3.3 ppm) to the carbon atom where it has been added on the side chain, providing unambiguous proof of its location.

Caption: Synergistic use of NMR experiments for structural proof.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5 mg of the isolated, lyophilized Impurity N in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.[8]

-

Data Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a ¹³C spectrum with proton decoupling.

-

Acquire DEPT-135, COSY, HSQC, and HMBC spectra using standard manufacturer pulse programs. Ensure sufficient scans are acquired for good signal-to-noise, especially for the ¹³C and 2D experiments.

-

Data Synthesis: Confirming the Structure of Impurity N

The combined NMR data would provide irrefutable evidence for the proposed structure.

Table 2: Key NMR Signal Comparison (Hypothetical Data)

| Group | Osimertinib (API) | Impurity N (Methoxy-addition) | 2D NMR Evidence for Impurity N |

| Acryloyl Vinyl Protons | δ 6.2-6.8 ppm (3H, complex multiplet) | Absent | Absence of these signals is primary evidence of reaction at the double bond. |

| New Methoxy Group | Absent | δ ~3.3 ppm (3H, singlet) | HMBC correlation from this ¹H singlet to the new C-3' carbon (~75 ppm). |

| New Aliphatic Chain | Absent | δ ~2.8 ppm (2H, triplet), δ ~4.1 ppm (1H, triplet) | COSY correlation between these two new proton signals. HSQC correlation to new carbons at ~35 ppm and ~75 ppm. |

The final structure is confirmed by systematically assigning every proton and carbon signal using the full suite of 1D and 2D NMR data, ensuring complete consistency with the proposed methoxy-addition product. This level of detail is essential for regulatory submissions and for informing process chemists on how to prevent its formation.[1][7]

Conclusion and Best Practices

The structural characterization of "Osimertinib Impurity N" serves as a paradigm for modern pharmaceutical impurity profiling. The strategy outlined in this guide—employing HRMS for rapid hypothesis generation followed by definitive NMR analysis of an isolated sample—represents a robust, self-validating system. This dual-pronged approach ensures the highest degree of scientific certainty, satisfying stringent regulatory requirements and, most importantly, safeguarding patient safety.

Key Best Practices:

-

Orthogonal Techniques: Always use complementary analytical techniques (like MS and NMR) to corroborate findings.

-

Isolation is Key: For unambiguous structural proof by NMR, isolating the impurity with high purity is non-negotiable.

-

Full Suite of Experiments: Do not rely on a single NMR experiment. The synergy between COSY, HSQC, and HMBC is required to solve complex structures confidently.

-

Reference Standards: Once identified and characterized, the isolated impurity should be used to create a qualified reference standard for routine quality control testing by HPLC.

By adhering to these principles, pharmaceutical development teams can confidently identify, characterize, and control impurities, ensuring the quality and safety of life-saving medicines like Osimertinib.

References

-

Bhutnar, A. D., et al. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR. Advances in Biological Chemistry, 11(1). Available at: [Link]

-

Bhutnar, A. D., et al. (2022). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR. Analytical Chemistry Letters, 12(1). Available at: [Link]

-

Semantic Scholar. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR. Available at: [Link]

-

PreScouter. (2022). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. Available at: [Link]

-

Veeprho. Osimertinib Impurities and Related Compound. Available at: [Link]

-

Daicel Pharma Standards. Osimertinib Impurities Manufacturers & Suppliers. Available at: [Link]

-

ResearchGate. (2022). Identification, Isolation and Characterization of Degradation Products (DPs) in Osimertinib Mesylate (OSM) Tablets by UHPLC-IMS-QTOF-MS, and NMR. Available at: [Link]

-

AMRI. Impurity Isolation and Identification. Available at: [Link]

-

Dhiman, V., et al. (2023). Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR. European Journal of Mass Spectrometry, 29(2). Available at: [Link]

-

Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

-

Gil, R. R., & Giraudo, A. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 118. Available at: [Link]

Sources

- 1. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]

- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 3. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. veeprho.com [veeprho.com]

- 7. [PDF] Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) | Semantic Scholar [semanticscholar.org]

- 8. ijprajournal.com [ijprajournal.com]

The Genesis of a Trace Contaminant: An In-depth Technical Guide to the Formation Pathways and Mechanisms of Osimertinib Impurity N

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib, a cornerstone in the treatment of non-small cell lung cancer, is a testament to the advancements in targeted molecular therapy. However, the efficacy and safety of this potent third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor are intrinsically linked to its purity. This technical guide provides a comprehensive exploration of the formation pathways and mechanisms of a critical process-related impurity, Osimertinib Impurity N, also known as N-Acryloyl Osimertinib. Furthermore, this guide delves into the formation of N-oxide impurities, which arise from the oxidative degradation of the parent molecule. Understanding the genesis of these impurities is paramount for the development of robust manufacturing processes and stable formulations, ensuring the delivery of a safe and effective therapeutic agent to patients.

Introduction to Osimertinib and the Imperative of Impurity Profiling

Osimertinib (marketed as Tagrisso®) has revolutionized the treatment landscape for patients with non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1] Its mechanism of action involves the irreversible inhibition of both sensitizing and resistance mutations in the EGFR gene, notably the T790M mutation.[1] The chemical structure of Osimertinib, N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide, features several reactive moieties that, while crucial for its therapeutic activity, also render it susceptible to the formation of impurities during synthesis and storage.

Pharmaceutical impurities, even at trace levels, can have significant implications for the safety, efficacy, and stability of a drug product.[2] Regulatory bodies worldwide mandate stringent control over impurity levels.[2] Therefore, a thorough understanding of the potential impurities, their formation mechanisms, and robust analytical methods for their detection and quantification are critical components of drug development and manufacturing.[2][3]

This guide will focus on two key types of impurities associated with Osimertinib:

-

Osimertinib Impurity N (N-Acryloyl Osimertinib): A process-related impurity formed during the synthesis of the active pharmaceutical ingredient (API).

-

Osimertinib N-Oxide Impurities: Degradation products resulting from the oxidation of the Osimertinib molecule.

Formation Pathway and Mechanism of Osimertinib Impurity N (N-Acryloyl Osimertinib)

Osimertinib Impurity N, chemically identified as N-(5-acrylamido-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide, is characterized by the presence of a second acryloyl group attached to the secondary amine of the pyrimidine ring.[4][5] This impurity is primarily considered a process-related impurity, arising during the final step of Osimertinib synthesis.

The Final Step of Osimertinib Synthesis: A Critical Juncture

The synthesis of Osimertinib typically culminates in the acylation of the precursor aniline derivative, N1-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,4-diamine, with acryloyl chloride in the presence of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[6][7] This reaction introduces the critical acrylamide "warhead" that enables covalent bonding to the EGFR protein.[8]

Proposed Mechanism of N-Acryloyl Osimertinib Formation

The formation of Impurity N is a consequence of over-acylation, where the secondary amine on the pyrimidine ring, in addition to the primary aniline amine, reacts with acryloyl chloride. The proposed mechanism is as follows:

-

Intended Acylation: The primary amine of the aniline precursor acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride to form Osimertinib. This reaction is facilitated by the base, which neutralizes the hydrochloric acid byproduct.

-

Unintended Diacylation: Under certain reaction conditions, such as an excess of acryloyl chloride, elevated temperatures, or prolonged reaction times, the secondary amine attached to the pyrimidine ring can also undergo acylation. Although this amine is less nucleophilic than the primary aniline amine due to steric hindrance and electronic effects, it can still react to form the di-acylated product, Osimertinib Impurity N.

The reactivity of acryloyl chloride as a potent acylating agent is a key factor in this process.[9][10] The control of stoichiometry and reaction parameters is therefore critical to minimize the formation of this impurity.

Figure 1: Formation of Osimertinib and Impurity N.

Formation Pathways and Mechanisms of Osimertinib N-Oxide Impurities

Osimertinib is susceptible to oxidative degradation, leading to the formation of N-oxide impurities.[11][12] These impurities are typically formed under conditions of oxidative stress, such as exposure to oxidizing agents (e.g., hydrogen peroxide), light, or atmospheric oxygen over extended periods.[12][13] The tertiary amine moieties in the Osimertinib molecule are the primary sites of oxidation.

Forced degradation studies have been instrumental in identifying the conditions that promote the formation of N-oxide impurities and in elucidating their structures.[3][12]

Sites of N-Oxidation

The Osimertinib molecule contains two tertiary amine groups that are susceptible to oxidation:

-

The dimethylamino group on the ethylamino side chain.

-

The methylamino group on the ethylamino side chain.

Oxidation at these sites can lead to the formation of a mono-N-oxide or a di-N-oxide derivative.[14][15]

Mechanism of N-Oxide Formation

The formation of N-oxides proceeds via the oxidation of the lone pair of electrons on the nitrogen atom of the tertiary amine. The general mechanism involves the reaction of the amine with an oxidizing agent, such as hydrogen peroxide or a hydroperoxide, to form the N-oxide.

Figure 2: Oxidative degradation pathway of Osimertinib.

Studies have identified several oxidative degradation products, including a di-N-oxide where one oxygen is inserted at the N-methylaniline position and the second at the terminal tertiary nitrogen.[14] Another identified N-oxide involves the addition of an oxygen atom at the N-methylaniline position.[14] A third involves oxidation at the terminal tertiary nitrogen of the dimethylamino group.[14]

Experimental Protocols for Impurity Analysis

The detection and quantification of Osimertinib impurities require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most powerful techniques for this purpose.

HPLC Method for Impurity Profiling

A robust stability-indicating HPLC method is essential for separating Osimertinib from its impurities. A typical method would involve:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[11]

-

Detection: UV detection at a wavelength where both Osimertinib and its impurities have significant absorbance.

-

Forced Degradation: To validate the stability-indicating nature of the method, Osimertinib is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[12][13]

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Table 1: Example HPLC parameters for Osimertinib impurity profiling.

UPLC-MS/MS for Structural Elucidation

For the identification and structural characterization of unknown impurities, UPLC coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), is invaluable.[16] This technique provides accurate mass measurements, which can be used to determine the elemental composition of the impurities. Tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that help in elucidating the chemical structure.[16]

Conclusion

A comprehensive understanding of the formation pathways of Osimertinib Impurity N (N-Acryloyl Osimertinib) and N-oxide impurities is fundamental to ensuring the quality, safety, and efficacy of this life-saving medication. The formation of N-Acryloyl Osimertinib as a process-related impurity underscores the importance of stringent control over the final acylation step in the synthesis of Osimertinib. The susceptibility of Osimertinib to oxidative degradation highlights the need for appropriate formulation strategies and storage conditions to maintain the stability of the drug product. The implementation of robust analytical methods is critical for the monitoring and control of these impurities, ultimately safeguarding patient health.

References

- BenchChem. (2025). A High-Yield Synthesis Protocol for Osimertinib (AZD9291).

- Voulgari, P., Alivertis, D., & Skobridis, K. (2020). Optimized synthetic protocol for the preparation of osimertinib.

- MDPI. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.

- Li, J. (2025). Synthetic Strategies in the Preparation of Osimertinib.

- Bhutnar, A. D., Sapale, S. R., & Vaidya, V. V. (2021). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP). Advances in Biological Chemistry, 11, 15-29.

- Dhiman, V., Chavan, B. B., Ramarapu, N., & Samanthula, G. (2023). Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product. European Journal of Mass Spectrometry, 29(2), 123-131.

- Veeprho. (n.d.). Osimertinib N'-Oxide.

- Bhutnar, A. D., Sapale, S. R., & Vaidya, V. V. (2020). Separation and Identification of Oxidative Degradation Products of Osimertinib Tablets by using HPLC, UPLC-QTOF-MS/MS and Evaluation of their in-silico safety assessment.

- SynThink. (n.d.).

- ResearchGate. (n.d.).

- Chakradhar, T., Mondal, S., & Vanapalli, G. K. (2019). A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate. Journal of Drug Delivery and Therapeutics, 9(2-s), 391-395.

- Bhutnar, A. D., Sapale, S. R., Vaidya, V. V., & Desai, A. (2023). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets.

- MedKoo Biosciences. (n.d.). Osimertinib Synthetic Routes.

- PubMed. (2020).

- Pharmaffili

- SynZeal. (n.d.). Osimertinib Impurities.

- Veeprho. (n.d.). Osimertinib Impurity N | CAS 1932710-29-6.

- Tianming Pharmaceutical. (n.d.).

- Google Patents. (2022). WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof.

- SynZeal. (n.d.). Osimertinib N-Oxide Impurity 1.

- BOC Sciences. (n.d.). Osimertinib and Impurities.

- Stevens, C., et al. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. PubMed.

- Wikipedia. (n.d.). Acryloyl chloride.

- Cossy, J., et al. (2009). Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis.

- R Discovery. (2008). Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides.

- Google Patents. (n.d.). CN104402703A - Synthetic method of acryloyl chloride.

Sources

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. veeprho.com [veeprho.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy | MDPI [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Acryloyl chloride - Wikipedia [en.wikipedia.org]

- 10. Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis. A One-Pot Sequence for the Synthesis of Substituted α,β-Unsaturated Carbonyl Derivatives [organic-chemistry.org]

- 11. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jddtonline.info [jddtonline.info]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]

A Systematic Approach to the Identification of Unknown Peaks in the HPLC Analysis of Osimertinib

An In-Depth Technical Guide for Drug Development Professionals

As a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Osimertinib (marketed as Tagrisso) represents a critical therapy for non-small-cell lung carcinoma. Ensuring its purity, efficacy, and safety is paramount, making the analytical characterization of the drug substance and product a cornerstone of quality control. The appearance of unknown peaks during High-Performance Liquid Chromatography (HPLC) analysis is a common yet critical challenge that demands a rigorous and systematic investigation.

This guide provides a comprehensive framework for researchers and analytical scientists to navigate the complex process of identifying unknown peaks in Osimertinib HPLC analysis. We will move beyond rote procedures to explain the underlying scientific rationale, grounding our approach in regulatory expectations and field-proven methodologies.

The Regulatory Landscape: Why Every Peak Matters

The presence of impurities in pharmaceuticals is strictly regulated to ensure patient safety.[1] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a framework for the control of impurities.[1][2] Specifically, the ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines are central to this process.[2][3] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

Understanding these thresholds is the first step in any investigation, as they dictate the level of effort required for characterization.

| Threshold | Typical Level (ICH Q3A/B) | Action Required |

| Reporting Threshold | ≥ 0.05% | Any impurity at or above this level must be reported in regulatory submissions. |

| Identification Threshold | > 0.10% or > 1.0 mg/day intake | The structure of the impurity must be determined.[4] |

| Qualification Threshold | > 0.15% or > 1.0 mg/day intake | Toxicological data is required to demonstrate the safety of the impurity at the specified level.[2] |

Note: Thresholds can vary based on the maximum daily dose. Always consult the latest ICH guidelines for specific values.

Understanding Osimertinib: Potential Sources of Impurities

A foundational understanding of Osimertinib's chemistry is crucial for predicting and identifying potential impurities. Impurities can be broadly categorized as process-related or degradation products.[5][6]

-

Process-Related Impurities: These arise from the manufacturing process and can include unreacted starting materials, intermediates, by-products, or residual reagents and catalysts.[1][5]

-

Degradation Products: These result from the chemical breakdown of the Osimertinib molecule during storage or manufacturing due to factors like hydrolysis, oxidation, or photolysis.[5]

Known impurities of Osimertinib include compounds like N-desmethyl Osimertinib and various N-oxide derivatives.[7]

The Investigative Workflow: A Step-by-Step Strategy

A systematic approach is essential for efficiently and accurately identifying an unknown peak. The following workflow outlines a logical progression from initial detection to final structural confirmation.

Sources

- 1. jpionline.org [jpionline.org]

- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 3. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. jocpr.com [jocpr.com]

- 5. veeprho.com [veeprho.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. Osimertinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

A Technical Guide to the Potential Sources of Osimertinib Impurity N in the Drug Substance

An In-Depth Technical Guide

Abstract

Osimertinib (marketed as Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] The manufacturing of any active pharmaceutical ingredient (API) necessitates rigorous control over impurities to ensure the safety, efficacy, and quality of the final drug product.[2] This guide provides an in-depth technical analysis of the potential sources of Osimertinib Impurity N, a process-related impurity identified as N-Acryloyl Osimertinib.[3] We will explore the primary formation mechanism, which is hypothesized to be a diacylation event during the final amide bond formation step in the synthesis of Osimertinib. This document will detail the underlying chemical principles, critical process parameters influencing its formation, and robust analytical strategies for its detection and control, providing essential insights for researchers, process chemists, and quality control professionals in the field of drug development.

Introduction

Osimertinib: Mechanism of Action and Therapeutic Importance

Osimertinib is designed to selectively inhibit both EGFR-sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[4][5] Its molecular structure includes an acrylamide moiety that forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition.[4][6] This targeted approach spares wild-type EGFR, resulting in a more favorable side-effect profile compared to earlier-generation inhibitors.[7]

The Critical Role of Impurity Profiling in Pharmaceutical Manufacturing

Impurity profiling is a mandatory aspect of drug development and manufacturing, as stipulated by regulatory bodies worldwide.[8] Impurities, even at trace levels, can impact the safety and efficacy of a drug. They can originate from various sources, including starting materials, intermediates, byproducts of side reactions, or degradation of the API.[2][9] Therefore, a thorough understanding of potential impurities and their formation pathways is crucial for developing a robust manufacturing process that consistently produces high-purity API.

Chemical Identification of Osimertinib and Impurity N

A precise understanding of the structures of the API and its related impurity is fundamental to investigating its origin.

Structure of Osimertinib

-

IUPAC Name: N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide[10]

-

Molecular Formula: C₂₈H₃₃N₇O₂[11]

-

Key Feature: A single acrylamide group attached to the primary aniline nitrogen.

Structure of Osimertinib Impurity N (N-Acryloyl Osimertinib)

-

IUPAC Name: N-(5-acrylamido-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide[3]

-

Molecular Formula: C₃₁H₃₅N₇O₃[1]

-

Key Feature: Two acrylamide groups. One is in the same position as in Osimertinib, and a second is attached to the secondary amine nitrogen that links the phenyl and pyrimidine rings.

Comparative Structural Analysis

The defining structural difference is the presence of an additional acryloyl group on Impurity N. This strongly suggests that the impurity arises from an "over-acylation" or diacylation reaction event during synthesis.

| Property | Osimertinib | Osimertinib Impurity N |

| CAS Number | 1421373-65-0 | 1932710-29-6 |

| Molecular Formula | C₂₈H₃₃N₇O₂ | C₃₁H₃₅N₇O₃ |

| Molecular Weight | 499.62 g/mol [11] | 553.67 g/mol [1] |

| Structural Difference | Mono-acylated | Di-acylated |

Overview of a Representative Osimertinib Synthesis Pathway

While multiple synthetic routes to Osimertinib exist, they generally converge on a final step involving the formation of the acrylamide functional group. A representative pathway involves the synthesis of a key aniline intermediate, N¹-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-aminophenyl)-N⁴-(1-methyl-1H-indol-3-yl)pyrimidine-2,4-diamine, which is then acylated.[12][13]

Primary Formation Pathway of Impurity N: Diacylation during Amide Bond Formation

The most chemically plausible origin of Impurity N is a competitive side reaction occurring during the final acylation step.

The Final Acylation Step: A Critical Juncture

The final step in the synthesis is the reaction of the key aniline intermediate with an acylating agent, typically acryloyl chloride, in the presence of a base. The intended reaction is the selective acylation of the primary aromatic amine (at the C5 position of the phenyl ring) to form the desired acrylamide moiety of Osimertinib.[13][14]

Mechanism of Impurity N Formation

The key aniline intermediate possesses two nucleophilic nitrogen atoms capable of reacting with acryloyl chloride:

-

The primary aromatic amine (-NH₂): This is the intended target. Its nucleophilicity is relatively high, and its reaction leads to the formation of Osimertinib.

-

The secondary amine (-NH-): This nitrogen links the phenyl and pyrimidine rings. While its nucleophilicity is sterically hindered and potentially reduced by resonance effects, it can still react with a strong acylating agent under forcing conditions, leading to the formation of Impurity N.

The formation of Impurity N is therefore a classic example of a competitive side reaction.

Several critical process parameters (CPPs) can influence the rate of this side reaction:

-

Stoichiometry: Using a significant excess of acryloyl chloride is the most direct cause of diacylation. Once the primary amine is consumed, the excess reagent will react with the next most nucleophilic site, the secondary amine.

-

Reaction Temperature: Higher temperatures increase the reaction rates of both pathways but may disproportionately favor the less-selective diacylation reaction by overcoming the higher activation energy associated with the sterically hindered secondary amine.

-

Mode of Addition: A slow, controlled addition of the acylating agent can maintain its low instantaneous concentration, favoring the more reactive primary amine and minimizing the side reaction. A rapid, bulk addition can lead to localized high concentrations, promoting diacylation.

-

Choice of Base: The base used to scavenge the HCl byproduct can influence the nucleophilicity of the secondary amine. A very strong base could potentially deprotonate the secondary amine, significantly increasing its reactivity and promoting the formation of Impurity N.

Other Potential Sources (Less Probable)

-

Starting Material Impurities: It is theoretically possible that an impurity in a starting material could carry through the synthesis. However, it is highly improbable that a complex di-acylated impurity would be present in an early-stage raw material and survive multiple reaction steps.

-

Degradation: The formation of Impurity N from Osimertinib would require the addition of an acryloyl group. This is not a typical degradation pathway; degradation usually involves hydrolysis, oxidation, photolysis, or fragmentation.[15][16] Studies on Osimertinib degradation do not report the formation of Impurity N.[17]

Analytical Strategies for Detection and Control

Effective control of Impurity N requires a validated, stability-indicating analytical method capable of separating it from the API and other potential impurities.

Chromatographic Separation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard technique for impurity profiling of Osimertinib.[17] Due to the structural similarity and polarity difference between Osimertinib and Impurity N (Impurity N is less polar due to the additional non-polar acryloyl group), a well-developed gradient method on a C18 stationary phase is typically sufficient for achieving baseline separation.[18][19]

Model Experimental Protocol for RP-HPLC Analysis

This protocol is a representative model based on published methods and should be fully validated before implementation.[17][18][19]

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

-

Column: Waters XBridge C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[18]

-

Mobile Phase A: 0.1% Formic acid in water, pH adjusted to 5.5 with ammonia solution.[18]

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-10 min: 10-20% B

-

10-30 min: 20-45% B

-

30-40 min: 45-80% B

-

40-45 min: Hold at 80% B

-

45.1-50 min: Re-equilibrate at 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 268 nm.[18]

-

Injection Volume: 10 µL.

3. Sample Preparation:

-

Diluent: Mobile Phase A : Mobile Phase B (50:50 v/v).

-

Standard Solution: Prepare a solution of Osimertinib reference standard and a qualified reference standard of Impurity N in the diluent.

-

Test Solution: Prepare a solution of the Osimertinib drug substance in the diluent to a target concentration (e.g., 1.0 mg/mL).

4. System Suitability:

-

Inject the standard solution and verify parameters such as resolution between Osimertinib and Impurity N (>2.0), tailing factor for the Osimertinib peak (<1.5), and theoretical plates.

Control Strategies and Mitigation

Based on the primary formation mechanism, the following control strategies are essential to minimize the level of Impurity N in the final drug substance.

| Process Parameter | Control Strategy | Rationale |

| Stoichiometry of Acylating Agent | Use a minimal excess of acryloyl chloride (e.g., 1.05-1.10 equivalents). | Minimizes the availability of the reagent to react with the less nucleophilic secondary amine after the primary amine is consumed. |

| Mode of Addition | Implement slow, subsurface, or controlled dropwise addition of acryloyl chloride. | Maintains a low instantaneous concentration of the reagent, favoring the kinetically preferred reaction at the primary amine. |

| Reaction Temperature | Maintain a low reaction temperature (e.g., 0-5 °C) during addition and reaction. | Reduces the overall reaction rate, providing greater selectivity for the more reactive primary amine. |

| Base Selection | Use a non-nucleophilic, hindered organic base (e.g., DIPEA) rather than a very strong base. | Effectively scavenges HCl without significantly increasing the nucleophilicity of the secondary amine linker. |

| Reaction Time | Monitor the reaction closely (e.g., by in-process control HPLC) and quench promptly upon completion. | Prevents prolonged exposure of the product to excess reagents, which could lead to further acylation. |

Conclusion

Osimertinib Impurity N (N-Acryloyl Osimertinib) is a process-related impurity whose formation is intrinsically linked to the synthesis of the parent molecule. The overwhelming evidence points to its origin as a byproduct of a competitive diacylation reaction during the final amide bond formation step. The key to controlling this impurity lies not in downstream purification challenges, but in a fundamental, quality-by-design (QbD) approach to process chemistry. By meticulously controlling critical process parameters—specifically the stoichiometry of the acylating agent, reaction temperature, and mode of addition—manufacturers can effectively suppress this side reaction and ensure the consistent production of high-purity Osimertinib drug substance, meeting the stringent safety and quality standards required for pharmaceuticals.

References

- AACR Journals. (n.d.). Identification of Novel Pathways of Osimertinib Disposition and Potential Implications for the Outcome of Lung Cancer Therapy.

- Veeprho. (n.d.). Osimertinib Impurities and Related Compound.

- Daicel Pharma Standards. (n.d.). Osimertinib Impurities Manufacturers & Suppliers.

- SynThink. (n.d.). Osimertinib EP Impurities & USP Related Compounds.

- Li, J. (2025). Synthetic Strategies in the Preparation of Osimertinib. ResearchGate.

- PubMed. (2023). Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product.

- SCIRP. (n.d.). Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP).

- JOCPR. (n.d.). Trace Level Quantification of Genotoxic Impurity “3-Chloro-N-(2-((2- Dimethylamino) Ethyl) -.

- Patsnap. (n.d.). Preparation method of osimertinib mesylate process impurity.

- ResearchGate. (2023). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets.

- Veeprho. (n.d.). Osimertinib Impurity N | CAS 1932710-29-6.

- MedKoo Biosciences. (n.d.). Osimertinib Synthetic Routes.

- Patsnap Synapse. (2026). What is the mechanism of action of Osimertinib mesylate?.

- NIH. (2019). The Third-Generation EGFR Inhibitor, Osimertinib, Promotes c-FLIP Degradation, Enhancing Apoptosis Including TRAIL-Induced Apoptosis in NSCLC Cells with Activating EGFR Mutations.

- IJPSDR. (n.d.). Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation.

- Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?.

- Benchchem. (n.d.). A High-Yield Synthesis Protocol for Osimertinib (AZD9291).

- Pharmaffiliates. (n.d.). N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide.

- Oncolines B.V. (2024). Compound profiling on EGFR mutants and osimertinib-resistant cell lines.

- Oncotarget. (2016). Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line.

- ChEMBL. (n.d.). Compound: OSIMERTINIB (CHEMBL3353410).

Sources

- 1. Osimertinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]

- 3. veeprho.com [veeprho.com]

- 4. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 5. oncotarget.com [oncotarget.com]

- 6. Compound profiling on EGFR mutants and osimertinib-resistant cell lines - Oncolines B.V. [oncolines.com]

- 7. medkoo.com [medkoo.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. veeprho.com [veeprho.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Compound: OSIMERTINIB (CHEMBL3353410) - ChEMBL [ebi.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. jocpr.com [jocpr.com]

- 15. Insight into in silico prediction and chemical degradation study of osimertinib mesylate by LC-HRMS and NMR: Investigation of a typical case of alkaline pH-mediated oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Third-Generation EGFR Inhibitor, Osimertinib, Promotes c-FLIP Degradation, Enhancing Apoptosis Including TRAIL-Induced Apoptosis in NSCLC Cells with Activating EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]

- 19. ijpsdronline.com [ijpsdronline.com]

Navigating the Degradation Landscape of Osimertinib: An In-depth Technical Guide

This guide provides a comprehensive exploration of the degradation pathways of osimertinib, a cornerstone therapy in the treatment of non-small cell lung cancer. For researchers, analytical scientists, and drug development professionals, a deep understanding of a drug's stability and degradation profile is paramount for ensuring its quality, safety, and efficacy. This document will delve into the scientific rationale and practical execution of forced degradation studies for osimertinib, detailing the identification and characterization of its degradation products.

The Imperative of Forced Degradation Studies: A Regulatory and Scientific Perspective

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3] The core objective is to intentionally degrade the drug substance and drug product using a variety of stressors that mimic potential storage and handling conditions. This process is not merely about destruction; it is a controlled investigation to:

-

Elucidate Degradation Pathways: Identify the likely degradation products that could form under various environmental influences.[4]

-

Establish Intrinsic Stability: Understand the inherent susceptibility of the drug molecule to different degradation mechanisms.[4]

-

Develop and Validate Stability-Indicating Methods: Ensure that the analytical methods used for routine quality control can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[1][4][5]

According to ICH Q1A(R2) guidelines, stress testing should include exposure to acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[1][2] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and identify degradation products without completely destroying the molecule.[1][6]

Osimertinib: A Profile of Stability and Lability

Osimertinib mesylate, chemically known as N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide mesylate, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[7][8][9] Its complex structure presents multiple sites susceptible to chemical modification under stress conditions.

Forced degradation studies have consistently shown that osimertinib is relatively stable under neutral, thermal, and photolytic conditions.[10][11][12] However, it demonstrates significant lability under acidic, basic, and oxidative stress.[9][10][11][12][13][14] This differential stability underscores the importance of carefully controlled storage and handling conditions for the drug product.

Visualizing the Core Structure

Caption: Chemical structure of Osimertinib.

Key Degradation Pathways and Identified Products

Intensive research utilizing advanced analytical techniques such as high-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography coupled with ion mobility quadrupole time-of-flight mass spectrometry (UHPLC-IMS-Q-TOF-MS), and nuclear magnetic resonance (NMR) spectroscopy has led to the identification and characterization of several key degradation products of osimertinib.[7][10][11]

Acidic Hydrolysis

Under acidic conditions, osimertinib undergoes significant degradation, leading to the formation of at least four major degradation products (DPs).[11][15] These have been identified as:

-

DP-1: Hydroxy Osimertinib Impurity

-

DP-2: Des-acryl Osimertinib Impurity

-

DP-3: Chloro Osimertinib Impurity

-

DP-4: Osimertinib Dimer Impurity

The formation of these impurities highlights the susceptibility of the acrylamide moiety and other functional groups to acid-catalyzed reactions.[11] Notably, in-silico toxicity assessments have suggested that DP-2 and DP-3 may have genotoxic potential, emphasizing the critical need for their control in the final drug product.[11][15]

Basic Hydrolysis

In alkaline environments, osimertinib also degrades, yielding a primary degradation product.[7][8] This has been structurally elucidated as N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-methoxypropanamide .[7][8] The formation of this product suggests a reaction involving the acrylamide group.

Oxidative Degradation

Oxidative stress is another critical degradation pathway for osimertinib.[9] Studies have identified several oxidative degradation products, with the formation of an N-oxide being a prominent reaction.[9] The exact position of the N-oxide has been a subject of investigation, with advanced analytical techniques like Meisenheimer rearrangement reaction in atmospheric pressure chemical ionization mode being employed for its confirmation.[9]

Summary of Major Degradation Products

| Degradation Condition | Degradation Product (DP) Name | Notes |

| Acidic Hydrolysis | DP-1: Hydroxy Osimertinib Impurity | - |

| DP-2: Des-acryl Osimertinib Impurity | Potential for genotoxicity[11][15] | |

| DP-3: Chloro Osimertinib Impurity | Potential for genotoxicity[11][15] | |

| DP-4: Osimertinib Dimer Impurity | - | |

| Basic Hydrolysis | N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-methoxypropanamide | Major degradation product under alkaline conditions[7][8] |

| Oxidative Degradation | N-oxide derivatives and other oxidative products | Multiple products formed[9] |

Methodologies for Forced Degradation and Analysis

The following sections provide a detailed, step-by-step overview of the experimental protocols for conducting forced degradation studies on osimertinib and the analytical methods for characterizing the resulting degradation products.

Experimental Workflow for Forced Degradation Studies

Caption: General workflow for forced degradation studies of Osimertinib.

Detailed Experimental Protocols

-

Osimertinib Stock Solution: Accurately weigh and dissolve osimertinib mesylate in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a known concentration (e.g., 1000 µg/mL).[16][17] This stock solution will be used for all stress conditions.

-

Acidic Hydrolysis:

-

Transfer a known volume of the osimertinib stock solution into a volumetric flask.

-

Add an equal volume of an appropriate acid solution (e.g., 0.1 M HCl).

-

Heat the mixture in a water bath at a specified temperature (e.g., 60°C) for a defined period.

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with an equivalent amount of a suitable base (e.g., 0.1 M NaOH).

-

Dilute to the final volume with the mobile phase diluent.

-

-

Basic Hydrolysis:

-

Follow the same procedure as for acidic hydrolysis, but use a base (e.g., 0.1 M NaOH) for degradation and an acid (e.g., 0.1 M HCl) for neutralization.

-

-

Oxidative Degradation:

-

Transfer a known volume of the osimertinib stock solution into a volumetric flask.

-

Add an appropriate volume of an oxidizing agent (e.g., 3% H₂O₂).

-

Keep the solution at room temperature for a specified duration.

-

Dilute to the final volume with the mobile phase diluent.

-

-

Thermal Degradation:

-

For solid-state studies, place a known amount of osimertinib powder in a controlled temperature environment (e.g., an oven at 80°C) for a specified period.[16]

-

For solution-state studies, reflux the osimertinib solution at a high temperature for a defined time.

-

After exposure, dissolve the solid sample or cool the solution and dilute to the final concentration with the mobile phase diluent.

-

-

Photolytic Degradation:

-

Expose the osimertinib drug substance (solid) and solution to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours per square meter, as per ICH Q1B guidelines.[2][4]

-

A control sample should be kept in the dark under the same conditions to differentiate between thermal and photolytic degradation.

-

After exposure, prepare the samples for analysis by dissolving and diluting to the final concentration.

-

Analytical Method: Stability-Indicating RP-HPLC

A robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for resolving osimertinib from its degradation products.

-

Chromatographic Conditions (Example):

-

Column: A C18 column, such as a Waters X-bridge (250 mm × 4.6 mm, 5 µm), is commonly used.[7][11]

-

Mobile Phase: A gradient elution is typically employed. For instance, Mobile Phase A could be a buffer like 0.1% formic acid in water (pH adjusted with ammonia solution), and Mobile Phase B could be acetonitrile.[7]

-

Detection Wavelength: Detection is often carried out at a wavelength where both the parent drug and the degradation products have significant absorbance, for example, 211 nm or 268 nm.[5][7]

-

Column Temperature: The column is usually maintained at ambient temperature.[7]

-

Advanced Characterization Techniques

While HPLC provides separation and quantification, more sophisticated techniques are required for the definitive identification and structural elucidation of unknown degradation products.

LC-MS/MS for Mass Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for determining the molecular weight and fragmentation patterns of degradation products. By comparing the mass spectra of the parent drug and the degradants, plausible structures can be proposed.[7][8]

NMR for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination. Techniques such as 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC are employed to piece together the complete chemical structure of the isolated degradation products.[7][8]

Conclusion and Future Perspectives